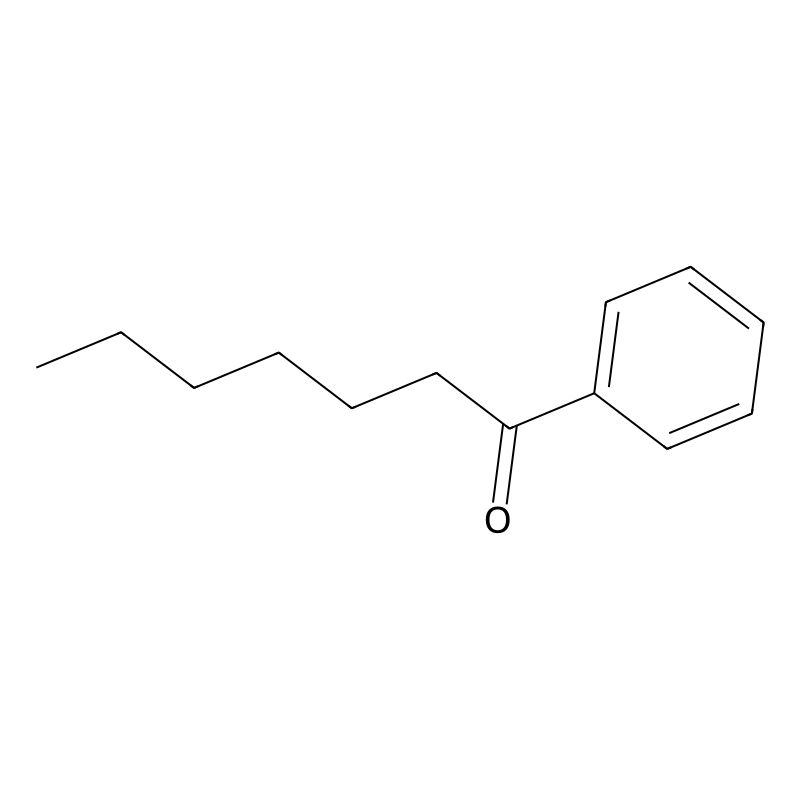Heptanophenone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Analytical Chemistry:
- Reference Standard: Heptanophenone serves as a reference standard in high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) for separating and analyzing various compounds. Its well-defined chemical structure and separation behavior make it a reliable reference point for these techniques. [Source: A study comparing the performance of monolithic and fused-core columns in micro-scale liquid chromatography, mentioning Heptanophenone as a test compound: ]
- Performance Evaluation: Researchers use Heptanophenone to evaluate the performance of newly developed separation techniques like microfluidic chips and porous layered radially elongated pillar (PLREP) array columns. Its separation characteristics help assess the efficiency and resolution of these novel methods. [Source: A study on prototyping microfluidic chips for HPLC separations, mentioning Heptanophenone: ] [Source: A study on the performance of PLREP array columns using Heptanophenone: ]
Material Science:
Heptanophenone, with the molecular formula C13H18O and a molecular weight of 190.2814 g/mol, is an organic compound classified as a ketone. It features a carbonyl group (C=O) flanked by a heptane chain and a phenyl group. The compound is also known by several other names, including n-Heptanophenone, 1-Heptanone, 1-phenyl-, and 1-Phenylheptan-1-one. Its chemical structure can be represented as follows:
- Nucleophilic Addition: The carbonyl group can react with nucleophiles such as alcohols or amines to form addition products.
- Reduction: Heptanophenone can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.
- Oxidation: Under strong oxidizing conditions, it may oxidize further to carboxylic acids.
Heptanophenone exhibits biological activity that warrants attention. Studies indicate that it may have:
- Antimicrobial Properties: Some research suggests potential antibacterial effects against specific strains.
- Skin Irritation: According to safety data sheets, it can cause skin and eye irritation upon contact, indicating a need for careful handling .
Heptanophenone can be synthesized through several methods:
- Friedel-Crafts Acylation: This involves the reaction of heptanoyl chloride with benzene in the presence of a Lewis acid catalyst like aluminum chloride.
- Oxidation of Heptanol: Heptanol can be oxidized using dichromate or similar oxidizing agents to yield heptanophenone.
- Direct Carbonylation: This method utilizes carbon monoxide and an appropriate alcohol in the presence of catalysts to form the ketone directly.
Interaction studies involving heptanophenone focus on its reactivity with biological systems and other chemicals:
- Reactivity with Nucleophiles: Investigations into how it interacts with nucleophilic agents provide insights into its potential applications in medicinal chemistry.
- Toxicological Studies: Research on its irritant properties helps establish safety profiles for industrial use.
Heptanophenone shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Nonanophenone | C14H20O | Longer carbon chain; differs in physical properties. |
| Octanophenone | C13H18O | Similar structure but shorter alkane chain; affects volatility. |
| Decanophenone | C15H22O | Contains a longer alkane chain; used in different applications. |
Heptanophenone is unique due to its specific balance between the heptane chain and phenyl group, which influences both its physical properties and biological activity compared to these similar compounds.
XLogP3
Boiling Point
Melting Point
UNII
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








